molecular formula C16H17Cl2N3O2S B2516816 N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide CAS No. 854004-69-6

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide

Cat. No.: B2516816
CAS No.: 854004-69-6
M. Wt: 386.29
InChI Key: VVEINFPJBWSYNS-UHFFFAOYSA-N
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Description

N-[5-(3,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a 3,5-dichlorobenzyl group at position 5 and a morpholine-acetamide moiety at position 2. This compound belongs to a class of thiazole derivatives designed for anticancer applications, leveraging the thiazole ring’s role in mimicking endogenous heterocycles to enhance cellular uptake and bioactivity .

Synthesis involves reacting N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with morpholine, yielding the final product in high purity and efficiency. Structural validation via X-ray crystallography (using programs like SHELXL ) confirms its planar thiazole core and spatial arrangement of substituents, critical for structure-activity relationships (SAR) analysis .

Properties

IUPAC Name

N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c17-12-5-11(6-13(18)8-12)7-14-9-19-16(24-14)20-15(22)10-21-1-3-23-4-2-21/h5-6,8-9H,1-4,7,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEINFPJBWSYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction with morpholine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Membranes: Affecting the integrity and function of cellular membranes, leading to cell death or dysfunction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with two primary classes:

Thiazole-based derivatives (e.g., N-[5-R-benzyl-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides).

Thiadiazole-containing analogues (e.g., compound 15o from ).

Activity and Mechanism Insights

  • Thiazole vs. Thiadiazole Cores : The thiazole core in the target compound offers greater conformational rigidity compared to the more flexible thiadiazole in compound 15o . This rigidity may enhance target specificity but reduce solubility, necessitating the morpholine group for balance.
  • Substituent Impact : The 3,5-dichlorobenzyl group is common in both the target compound and 15o, suggesting its role in hydrophobic interactions with cellular targets. However, 15o’s quinazoline-thiadiazole hybrid structure demonstrates higher potency (sub-μM IC₅₀), likely due to additional π-π stacking interactions from the quinazoline ring .

Research Findings and Limitations

  • In contrast, structurally simpler thiazole derivatives with methyl or methoxy R groups exhibited lower activity, highlighting the critical role of dichlorobenzyl substitution .
  • Synthetic Feasibility : The target compound’s synthesis (85–90% yield) is more efficient than 15o’s multi-step route (72% yield), favoring scalability .
  • Gaps in Data : Direct comparisons of kinase inhibition profiles or in vivo efficacy are absent in available literature, limiting mechanistic insights.

Biological Activity

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a morpholine moiety, and a dichlorobenzyl substituent. Its chemical formula is C14_{14}H15_{15}Cl2_{2}N2_{2}O1_{1}S. The presence of the thiazole and morpholine groups contributes to its pharmacological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer activity through inhibition of Src kinase. In studies involving NIH3T3/c-Src527F and SYF/c-Src527F cell lines, the compound showed GI50 values indicating effective inhibition at low micromolar concentrations (1.34 µM in NIH3T3/c-Src527F cells) .

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications to the benzyl substituent significantly affect biological activity. For instance:

  • Unsubstituted benzyl group : GI50 = 1.34 µM
  • 4-Fluoro substitution : GI50 = 1.49 µM
  • 4-Methyl substitution : GI50 = 5.58 µM

These findings suggest that specific substitutions enhance or diminish potency against cancer cell lines .

Antifungal Activity

In addition to its anticancer properties, the compound has shown antifungal activity against various pathogens. The active fragment 3,5-dichlorobenzyl alcohol derived from the compound exhibited promising antifungal effects against Botrytis cinerea and Rhizoctonia solani, with effective concentrations (EC50) comparable to commercial fungicides .

The mechanisms underlying the biological activities include:

  • Src Kinase Inhibition : The compound acts as a potent inhibitor of Src kinase, a critical player in cancer cell proliferation and survival.
  • Cellular Uptake : Lipophilicity appears to influence cellular uptake and subsequent biological activity, as compounds with higher lipophilicity demonstrated increased anticancer effects over time .

Case Study 1: Src Kinase Inhibition

In a controlled study using engineered cell lines, it was observed that this compound effectively inhibited Src kinase activity. The results indicated that while some analogs showed reduced potency due to structural modifications, the core thiazole structure remained integral for maintaining biological activity .

Case Study 2: Antifungal Efficacy

Another study evaluated the antifungal efficacy of derivatives of 3,5-dichlorobenzyl alcohol. Compound 5 demonstrated significant antifungal properties with EC50 values of 6.60 mg/L against Botrytis cinerea, showcasing its potential as a lead compound for developing new antifungal agents .

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